molecular formula C18H20ClN3O2S2 B2403811 4-(3-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide CAS No. 900135-79-7

4-(3-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide

Cat. No.: B2403811
CAS No.: 900135-79-7
M. Wt: 409.95
InChI Key: SMBUPYRVBOFUOX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 3-chlorophenyl group attached to the piperazine ring and a 4-(methylsulfonyl)phenyl substituent on the carbothioamide moiety. This compound belongs to a broader class of piperazine-carbothioamides, which are studied for their diverse biological activities, including enzyme inhibition and receptor modulation . The methylsulfonyl group enhances electronegativity and may improve binding affinity to hydrophobic pockets in target proteins, while the 3-chlorophenyl group contributes steric and electronic effects critical for molecular interactions.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c1-26(23,24)17-7-5-15(6-8-17)20-18(25)22-11-9-21(10-12-22)16-4-2-3-14(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBUPYRVBOFUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-chlorophenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H20ClN3O2S2
  • Molecular Weight : 409.95 g/mol
  • IUPAC Name : 4-(3-chlorophenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide

The compound features a piperazine ring substituted with a chlorophenyl group and a methylsulfonyl group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain piperazine derivatives exhibited IC50 values in the low micromolar range against human liver hepatocellular carcinoma (HepG2) cells, suggesting promising antitumor potential .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A series of related compounds were synthesized and tested for their efficacy against different bacterial strains and fungi. The results showed that some derivatives had significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the piperazine ring. For example, the presence of electron-withdrawing groups such as chlorine or sulfonyl moieties enhances the biological activity of these compounds. The lipophilicity of the substituents has also been correlated with increased activity against Mycobacterium tuberculosis, showcasing the relevance of molecular design in drug development .

Case Study 1: Anticancer Properties

A study focused on a series of piperazine derivatives similar to this compound demonstrated that modifications in the phenyl rings significantly affected cytotoxicity against cancer cell lines. The best-performing compounds exhibited IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds derived from piperazine were assessed for their antimicrobial properties. The study found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting synergistic effects when combined with traditional antibiotics . This underscores the potential of these compounds in treating infections caused by resistant bacteria.

Data Summary

Activity Type Compound IC50/MIC Values Target Organism/Cell Line
AntitumorPiperazine Derivative<10 µMHepG2 (Human Liver Cancer)
AntibacterialPiperazine DerivativeVaries (Low µg/mL)Various Bacterial Strains
AntifungalPiperazine DerivativeVariesFungal Strains

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₈H₂₀ClN₃O₂S₂
Molecular Weight : 410.0 g/mol
CAS Number : 900135-79-7

The compound features a piperazine ring substituted with a 3-chlorophenyl group and a 4-(methylsulfonyl)phenyl group, contributing to its diverse reactivity and biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:

  • Oxidation : The methylsulfonyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The carbothioamide group can be reduced to form amines.
  • Substitution Reactions : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Biology

Research indicates that this compound possesses potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells, linked to increased caspase activity.

Medicine

The compound is being explored for its potential as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for further research in therapeutic applications.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts methylsulfonyl to sulfoxide/sulfoneHydrogen peroxide, m-CPBA
ReductionReduces carbothioamide to amineLithium aluminum hydride (LiAlH₄), borane (BH₃)
SubstitutionNucleophilic substitution at chlorophenyl positionAmines or thiols with sodium hydride (NaH)
Activity TypeFindingsReference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Enzyme InhibitionInhibits acetylcholinesterase activity

Case Study 1: Antimicrobial Evaluation

A study conducted on various piperazine derivatives, including this compound, demonstrated enhanced antimicrobial activity attributed to the presence of the methylsulfonyl group. The compound was tested against several bacterial strains, showing effectiveness comparable to standard antibiotics.

Case Study 2: Anticancer Mechanism

Research highlighted that treatment with this compound resulted in increased caspase activity in cancer cell lines, indicating its potential as an anticancer agent. The study observed a dose-dependent response in apoptosis induction across multiple cancer types.

Case Study 3: Safety Profile

Toxicity assessments revealed that the compound exhibited no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Chlorophenyl vs. Methylsulfonylphenyl Substitutions
  • Compound 28 (): N-(4,6-Dimethylpyridin-2-yl)-4-(3-(methylsulfonyl)phenyl)piperazine-1-carbothioamide Key Difference: The piperazine ring is substituted with a 3-(methylsulfonyl)phenyl group instead of 3-chlorophenyl. Analytical Data: HRMS (ESI) m/z = 427.1233 .
  • NF1442 (): N-((3-Chlorophenyl)(4-((4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl)phenyl)methyl)-7-chloro-4-aminoquinoline Key Difference: Piperazine is part of a quinoline-based scaffold. Biological Relevance: Exhibits potent Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM), highlighting the role of chlorophenyl groups in enzyme interaction .
Fluorophenyl and Trifluoromethyl Substitutions
  • Compound 27 (): N-(4,6-Dimethylpyridin-2-yl)-4-(3-(trifluoromethoxy)phenyl)piperazine-1-carbothioamide Key Difference: Trifluoromethoxy group replaces chlorophenyl. HRMS (ESI) m/z = 411.1461 .
  • 4-(2,5-Difluorobenzyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide ()

    • Key Difference : Difluorobenzyl and trifluoromethyl substituents.
    • Structural Insight : Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism .

Modifications on the Carbothioamide Moiety

Methylsulfonylphenyl vs. Pyridinyl or Chlorophenyl
  • Compound 17 () : N-(4-Chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

    • Key Difference : The carbothioamide is substituted with a 4-chlorophenyl group instead of 4-(methylsulfonyl)phenyl.
    • Impact : Loss of the sulfonyl group reduces polarity (molecular weight = 400.85 vs. 445.93 for the target compound) .
  • MLS000724773 () : N-[3-(Difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide

    • Key Difference : Difluoromethylsulfonyl group replaces methylsulfonyl.
    • Impact : Difluorination may alter pharmacokinetics due to increased electronegativity and metabolic stability .

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